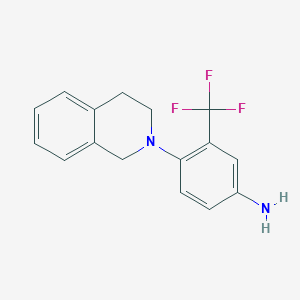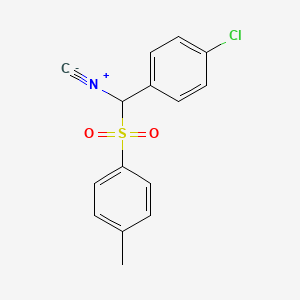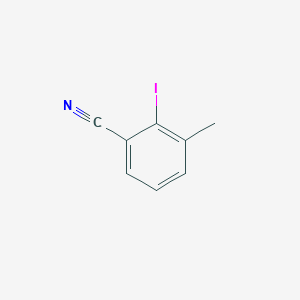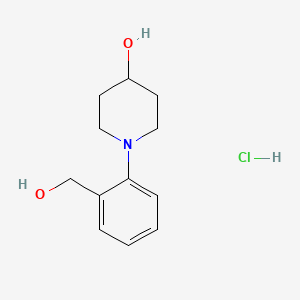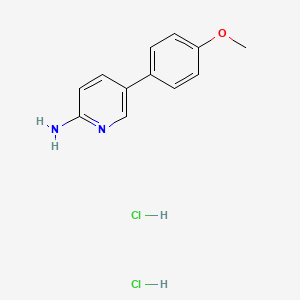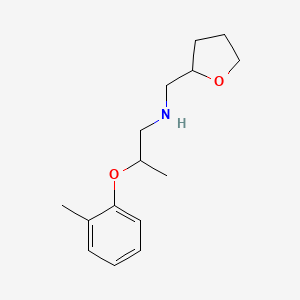
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
Descripción general
Descripción
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine (2-MTF) is a versatile compound that has been used in a variety of scientific research applications. It has been used to study biochemical and physiological effects, as well as its mechanism of action. It has also been used in laboratory experiments to study its advantages and limitations.
Aplicaciones Científicas De Investigación
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as its potential use in the treatment of neurodegenerative diseases. It has also been used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it has been used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases.
Mecanismo De Acción
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to act as an agonist at the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been found to act as an agonist at the dopamine receptor D2, which is involved in the regulation of reward and movement. Additionally, it has been found to act as an agonist at the sigma-1 receptor, which is involved in the regulation of cell survival and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which can lead to improved mood and anxiety. It has also been found to increase glutamate levels in the brain, which can lead to improved cognitive function. Additionally, it has been found to increase norepinephrine levels in the brain, which can lead to improved alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it can be toxic in high concentrations, so it is important to use caution when working with it.
Direcciones Futuras
There are a number of potential future directions for research involving 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it could be used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases. Finally, it could be used to study the effects of various drugs on the immune system and its potential use in the treatment of immune-related disorders.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGUCADIKMKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



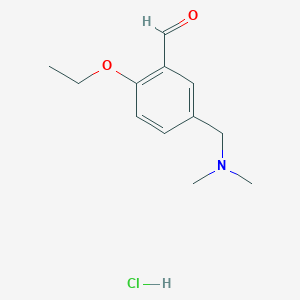
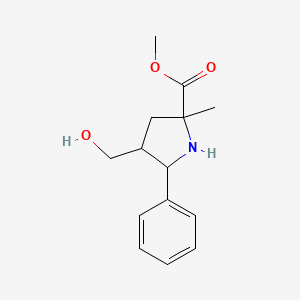
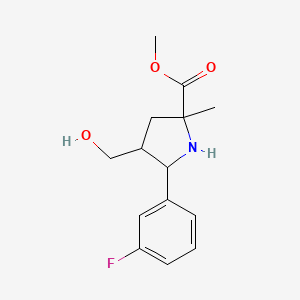
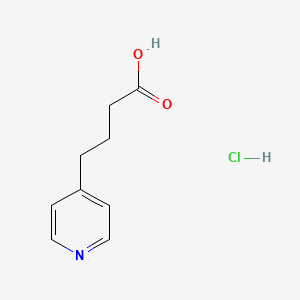
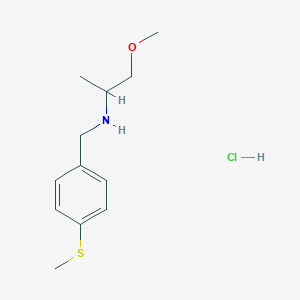
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
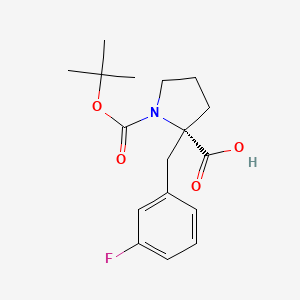
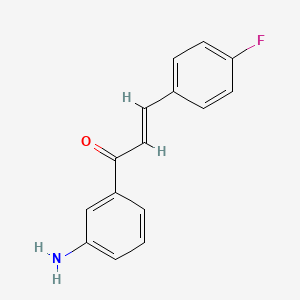
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
